[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
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Overview
Description
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2 and a molecular weight of 223.0916 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoro and methyl groups, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-difluoro-1-methylpyrrolidine with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds .
Scientific Research Applications
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride include:
- Pyrrolidine
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
This compound is unique due to the presence of difluoro and methyl groups on the pyrrolidine ring, which confer specific chemical and biological properties. These substitutions enhance the compound’s stability, reactivity, and ability to interact with molecular targets, making it a valuable tool in scientific research .
Properties
CAS No. |
2007919-82-4 |
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Molecular Formula |
C6H13ClF2N2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H12F2N2.ClH/c1-10-4-6(7,8)2-5(10)3-9;/h5H,2-4,9H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
TZKIXRSPCJYDHG-JEDNCBNOSA-N |
SMILES |
CN1CC(CC1CN)(F)F.Cl.Cl |
Isomeric SMILES |
CN1CC(C[C@H]1CN)(F)F.Cl |
Canonical SMILES |
CN1CC(CC1CN)(F)F.Cl |
Origin of Product |
United States |
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